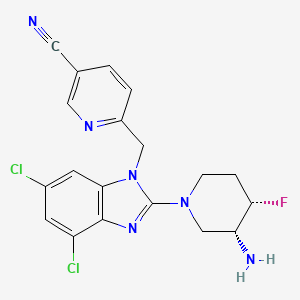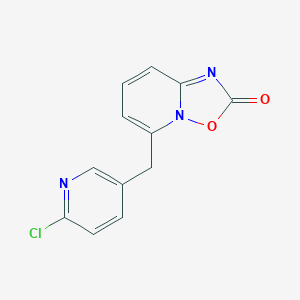
GRPR antagonist-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GRPR antagonist-1 is a potent antagonist of the gastrin-releasing peptide receptor (GRPR). GRPR is a G-protein-coupled receptor that binds to gastrin-releasing peptide, a regulatory molecule involved in various physiological processes. This compound has shown significant potential in inhibiting the proliferation of certain cancer cells, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GRPR antagonist-1 involves multiple steps, including the protection and deprotection of amino acid side chains, peptide coupling, and purification. Common reagents used in the synthesis include tert-butyl (tBu) for serine and tyrosine, 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for arginine, trityl (Trt) for asparagine and histidine, tert-butyloxycarbonyl (Boc) for lysine, and tert-butyl ester (OtBu) for glutamic acid and aspartic acid .
Industrial Production Methods
Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
GRPR antagonist-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
GRPR antagonist-1 has a wide range of scientific research applications, including:
Mechanism of Action
GRPR antagonist-1 exerts its effects by binding to the gastrin-releasing peptide receptor, thereby inhibiting its activation. This inhibition prevents the downstream signaling cascades that lead to cell proliferation and survival. Specifically, this compound decreases the level of Bcl-2 and increases the level of Bax, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pd176252: A small-molecule GRPR antagonist with potent anticancer activity.
NeoBOMB1: A GRPR antagonist used in theragnostic applications for breast and prostate cancer.
RM2: A peptide-based GRPR antagonist with high affinity for GRPR.
Uniqueness of GRPR Antagonist-1
This compound is unique due to its high potency and specificity for GRPR. It has demonstrated superior targeting capabilities and metabolic stability compared to other GRPR antagonists. Additionally, its ability to induce apoptosis in cancer cells by modulating Bcl-2 and Bax levels sets it apart from other similar compounds .
Properties
Molecular Formula |
C29H33F3N4O4 |
|---|---|
Molecular Weight |
558.6 g/mol |
IUPAC Name |
tert-butyl 4-[(2S)-3-(1H-indol-3-yl)-2-[[2-[4-(trifluoromethyl)phenyl]acetyl]amino]propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C29H33F3N4O4/c1-28(2,3)40-27(39)36-14-12-35(13-15-36)26(38)24(17-20-18-33-23-7-5-4-6-22(20)23)34-25(37)16-19-8-10-21(11-9-19)29(30,31)32/h4-11,18,24,33H,12-17H2,1-3H3,(H,34,37)/t24-/m0/s1 |
InChI Key |
NIIBAULZUYBDEQ-DEOSSOPVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CC4=CC=C(C=C4)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















